N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
Overview
Description
“N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide” is a chemical compound with the molecular formula C19H17ClN2O3 and a molecular weight of 356.8 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide” can be represented by the SMILES stringO=C (CCl)N (CC1=CC=CC=C1)C2=CC=CC=C2
.
Scientific Research Applications
Antibacterial Activities
- A study by Juddhawala, Parekh, and Rawal (2011) reported the synthesis of derivatives of N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione. These compounds, which are structurally related to N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide, exhibited in vitro antibacterial activity against various bacterial strains including Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).
Anticonvulsant Activity
- El Kayal et al. (2022) explored the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, a compound related to the target chemical, for their affinity to GABAergic biotargets and subsequent anticonvulsant activity. However, the synthesized substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures (El Kayal et al., 2022).
Anti-Inflammatory Activity
- Research by Sunder and Maleraju (2013) demonstrated the synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antioxidant and Anti-Inflammatory Compounds
- A study by Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, which exhibited good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).
Synthesis of Pharmaceutically Effective Intermediates
- Fort (2002) described the advantageous use of 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, an intermediate product for the production of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide (Fort, 2002).
Antitumor Activity
- Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, which were screened for their potential antitumor activity in vitro against human tumor cell lines. Certain compounds showed considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Photovoltaic Efficiency Modeling
- Mary et al. (2020) conducted studies on bioactive benzothiazolinone acetamide analogs, assessing their potential for use as photosensitizers in dye-sensitized solar cells. The compounds showed good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
properties
IUPAC Name |
N-benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-12-18(24)21(13-14-7-3-1-4-8-14)16-11-17(23)22(19(16)25)15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHABPCYGZDILDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.